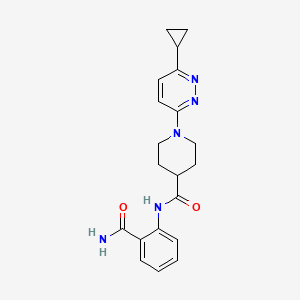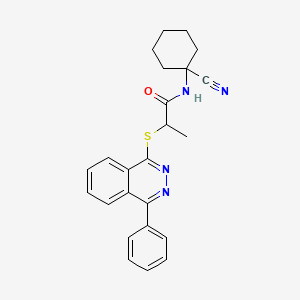
N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide, also known as CPPSA, is a chemical compound that has gained significant attention in the field of scientific research. CPPSA is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating ion transport across cell membranes.
Wirkmechanismus
N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide inhibits the CFTR protein by binding to a specific site on the protein known as the cystic fibrosis transmembrane conductance regulator nucleotide-binding domain 1 (CFTR-NBD1). This binding stabilizes the CFTR protein, leading to increased chloride transport across cell membranes.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide has been shown to increase the stability of the CFTR protein, leading to increased chloride transport across cell membranes. This increased chloride transport can help to reduce the buildup of thick mucus in the lungs and other organs of individuals with cystic fibrosis. Additionally, N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide has been shown to improve the efficacy of other CFTR modulators, such as ivacaftor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide in lab experiments is its potency as a CFTR inhibitor. N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide has been shown to be a highly effective inhibitor of the CFTR protein, which makes it a valuable tool for studying the role of CFTR in various biological processes. However, one limitation of using N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide. One area of focus is the development of more potent and selective CFTR inhibitors based on the structure of N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide. Additionally, there is interest in exploring the potential therapeutic applications of N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide in other diseases that involve ion transport across cell membranes, such as polycystic kidney disease. Finally, there is a need for further research on the safety and toxicity of N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide, particularly in preclinical and clinical settings.
Synthesemethoden
The synthesis of N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide involves the reaction of 1-cyanocyclohexylamine with 4-phenylphthalazin-1-ylsulfonyl chloride in the presence of triethylamine. The resulting product is then treated with 3-bromopropionyl chloride to yield N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide. The overall yield of N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide synthesis is 45%.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide has been extensively studied for its potential therapeutic applications in treating cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory and digestive systems of the body. It is caused by mutations in the CFTR gene, which encodes for the CFTR protein. The CFTR protein is responsible for regulating the transport of chloride ions across cell membranes. In individuals with cystic fibrosis, the CFTR protein is dysfunctional, leading to the accumulation of thick mucus in the lungs and other organs.
N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide has been shown to be a potent inhibitor of the CFTR protein, which makes it a promising candidate for the development of cystic fibrosis therapies. N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide has been shown to increase the stability of the CFTR protein, leading to increased chloride transport across cell membranes. Additionally, N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide has been shown to improve the efficacy of other CFTR modulators, such as ivacaftor.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS/c1-17(22(29)26-24(16-25)14-8-3-9-15-24)30-23-20-13-7-6-12-19(20)21(27-28-23)18-10-4-2-5-11-18/h2,4-7,10-13,17H,3,8-9,14-15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBYEAOEOFBRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-9-(4-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3018660.png)

![2-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B3018663.png)

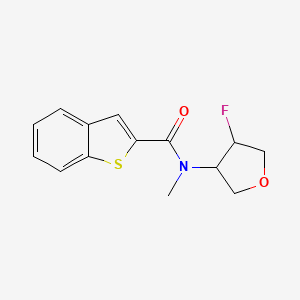
![2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3018668.png)
![5,6-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3018669.png)
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B3018670.png)
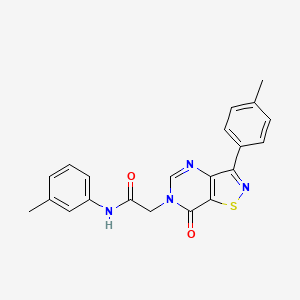

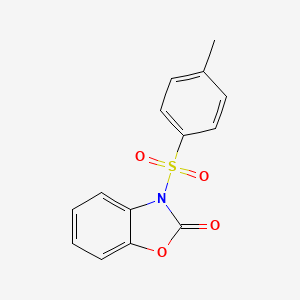
![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3018677.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B3018679.png)
